An In-depth Technical Guide to 1-methyl-1H-indol-7-amine
An In-depth Technical Guide to 1-methyl-1H-indol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1-methyl-1H-indol-7-amine is limited in publicly available literature. This guide is constructed based on established synthetic methodologies for analogous indole derivatives and the known biological significance of the 7-aminoindole scaffold. The experimental protocols provided are adapted from literature for related compounds and would require optimization for the specific synthesis of 1-methyl-1H-indol-7-amine.
Introduction
1-methyl-1H-indol-7-amine is a heterocyclic aromatic amine belonging to the indole family. The indole nucleus is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals, owing to its versatile biological activities. The specific substitution pattern of a methyl group at the N1 position and an amino group at the C7 position of the indole ring suggests potential for unique pharmacological properties. The N-methylation can influence the molecule's metabolic stability and pharmacokinetic profile, while the 7-amino group provides a key site for further functionalization and interaction with biological targets.
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The aminomethyl moiety, in particular, is found in numerous biologically active indole alkaloids[1]. This guide provides a comprehensive overview of the plausible synthetic routes, potential biological significance, and key chemical data for 1-methyl-1H-indol-7-amine, aimed at facilitating further research and drug discovery efforts.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₉H₁₀N₂ |
| Molecular Weight | 146.19 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |
| CAS Number | Not assigned or readily available in public databases |
Synthetic Methodologies
The synthesis of 1-methyl-1H-indol-7-amine is not explicitly described in the literature. However, several strategies for the regioselective functionalization of the indole C7 position can be adapted. A plausible and efficient approach involves a multi-step synthesis starting from a suitable indole precursor.
Proposed Synthetic Pathway: Directed C-H Amination
A modern and efficient method for introducing a functional group at the C7 position of an indole is through transition metal-catalyzed C-H activation, utilizing a directing group on the indole nitrogen. The pivaloyl group has been shown to be an effective directing group for rhodium-catalyzed C7 functionalization[2][3].
Experimental Protocol (Adapted from Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles) [2][3]
Step 1: N-Pivaloylation of 1-methylindole
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To a solution of 1-methylindole (1.0 eq) in an appropriate aprotic solvent (e.g., THF, DCM), add a suitable base (e.g., NaH, 1.2 eq) at 0 °C.
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Stir the mixture for 30 minutes.
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Add pivaloyl chloride (1.1 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain N-pivaloyl-1-methylindole.
Step 2: Rhodium-Catalyzed C7-Amination
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In a reaction vessel, combine N-pivaloyl-1-methylindole (1.0 eq), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2.5 mol%), and a silver oxidant (e.g., AgSbF₆, 10 mol%).
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Add a suitable amination reagent (e.g., an organic azide or a protected amine source).
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Dissolve the components in a suitable solvent (e.g., DCE) and heat the reaction mixture under an inert atmosphere.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.
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Purify the product by column chromatography.
Step 3: Deprotection of the Pivaloyl Group
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Dissolve the C7-aminated, N-pivaloyl-1-methylindole in a suitable solvent (e.g., methanol).
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Add a base (e.g., K₂CO₃ or NaOH) and stir the mixture at room temperature or with gentle heating.
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Monitor the deprotection by TLC or LC-MS.
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Once the reaction is complete, neutralize the mixture and extract the product.
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Purify the final product, 1-methyl-1H-indol-7-amine, by column chromatography or recrystallization.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
1-methyl-1H-indol-7-amine represents an intriguing yet underexplored molecule within the vast chemical space of indole derivatives. While direct experimental data remains scarce, established synthetic strategies for regioselective C7-functionalization of indoles provide a clear path for its synthesis. The known biological importance of the 7-aminoindole scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This guide provides a foundational resource to stimulate and support further research into the synthesis, characterization, and biological evaluation of 1-methyl-1H-indol-7-amine.
